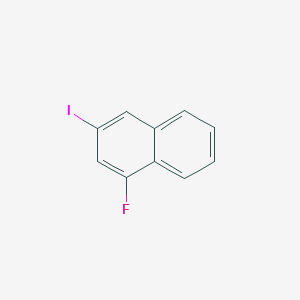

![molecular formula C28H28FN3O3 B2507073 3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 933197-13-8](/img/structure/B2507073.png)

3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

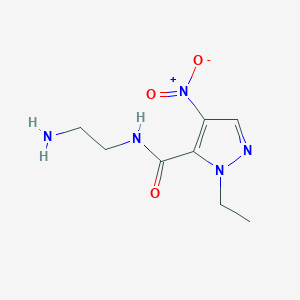

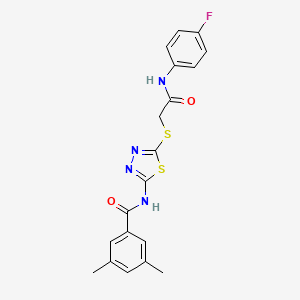

The compound "3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a complex molecule that may be related to various pharmacological activities due to the presence of multiple functional groups and aromatic systems. The fluorophenyl and phenylpiperazine moieties suggest potential interactions with biological targets, while the furylmethyl and hydroxypyridinone components could contribute to the compound's solubility and stability characteristics.

Synthesis Analysis

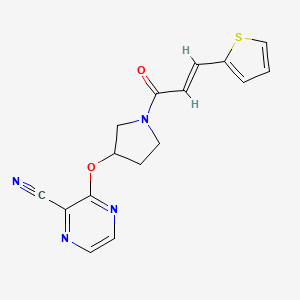

The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, Friedel-Crafts reactions, and crystallization techniques. For instance, a similar compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Another example is the synthesis of a BACE1 inhibitor, which utilized a Friedel-Crafts reaction followed by DMSO mediated α-oxidation and Suzuki coupling . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and computational modeling. For example, the crystal structure of a fluoro-substituted phenyl compound revealed significant dihedral angles between the triazole ring and the benzene rings, which could influence the binding interactions with biological targets . Similarly, computational studies have been used to explore the optimal orientation of compounds for receptor binding, as seen in the case of a conformationally restricted analogue of an NMDA antagonist .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the fluorine atoms can engage in hydrogen bonding and dipole interactions, while the piperazine ring can act as a base or nucleophile in reactions. The presence of a hydroxyl group also opens up possibilities for further functionalization or conjugation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound may have significant lipophilicity, which could affect its solubility and membrane permeability. The fluorine atoms may also enhance the compound's metabolic stability. The compound's melting point, solubility, and other physicochemical properties would need to be empirically determined to fully understand its behavior in a biological context.

Scientific Research Applications

Sigma Ligands Affinity and Preference

Compounds similar to the one have been studied for their high affinity for both sigma 1 and sigma 2 binding sites. These compounds also show affinity for various receptors like serotonin 5-HT1A, 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The addition of a 4-fluorophenyl substituent has resulted in very selective sigma 2 ligands with subnanomolar affinity (Perregaard et al., 1995).

Potential Anticancer Agents and Carbonic Anhydrase Inhibitors

New mono Mannich bases, including ones with 1-(4-fluorophenyl)piperazine, were synthesized to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Compounds in this series showed good inhibition profiles, suggesting their potential as lead compounds in carbonic anhydrase studies and anticancer therapy (Tuğrak et al., 2019).

Selective D4-Ligands

A series of compounds similar to the one were prepared and screened for their affinities and selectivities at various receptor subtypes. One of the compounds showed substantial agonist efficacy, indicating the potential use of these compounds in vivo for specific therapeutic applications (Enguehard-Gueiffier et al., 2006).

Mannich Bases with Piperazines and Bioactivities

Similar compounds with 1-(4-fluorophenyl)piperazine showed promising results in cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds could potentially serve as leading compounds for further designs and evaluations in the context of anticancer activity and enzyme inhibition (Gul et al., 2019).

properties

IUPAC Name |

3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-24-8-5-17-35-24)27(21-9-11-22(29)12-10-21)31-15-13-30(14-16-31)23-6-3-2-4-7-23/h2-12,17-18,27,33H,13-16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBVZJFNNGEKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)